molecular formula C18H21FN6 B2787048 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine CAS No. 860612-13-1

1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine

Cat. No.: B2787048
CAS No.: 860612-13-1
M. Wt: 340.406
InChI Key: WVZHYJOBEBUHNT-UHFFFAOYSA-N
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Description

1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylpiperazinoethyl side chain, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core. The final step involves the alkylation of the triazolopyrimidine with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to introduce the piperazinoethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine is unique due to the presence of the methylpiperazinoethyl side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6/c1-23-8-10-24(11-9-23)7-6-15-12-25-18(20-13-21-25)22-17(15)14-2-4-16(19)5-3-14/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZHYJOBEBUHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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